

Application Note: NMR Characterization of 1-(Chlorosulfonyl)pyrrolidin-3-yl Acetate

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Compound of Interest

Compound Name: 1-(Chlorosulfonyl)pyrrolidin-3-yl
acetate

CAS No.: 2241140-26-9

Cat. No.: B2774404

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H,

C) Compound Class: Cyclic Sulfamoyl Chloride / 3-Substituted Pyrrolidine

Abstract & Scope

1-(Chlorosulfonyl)pyrrolidin-3-yl acetate is a bifunctional building block containing a moisture-sensitive chlorosulfonyl group (

) and a stereogenic center at the C3 position bearing an acetate group. Characterization of this compound presents unique challenges due to the high reactivity of the N-S bond toward hydrolysis. This guide outlines a robust protocol for structural verification, emphasizing solvent selection, moisture control, and the diagnostic chemical shifts required to distinguish the product from its precursors (e.g., 3-acetoxypyrrolidine).

Chemical Structure & Reactivity Profile

- Molecular Formula:
- Molecular Weight: 227.66 g/mol

- Key Functional Groups:
 - Sulfonyl Chloride: Highly electrophilic; susceptible to hydrolysis to form the sulfonic acid () or decomposition to the amine salt.
 - Acetate Ester: Stable under neutral NMR conditions but provides a diagnostic singlet.
 - Pyrrolidine Ring: Provides complex multiplets due to ring puckering and diastereotopic protons.

Experimental Protocol

Sample Preparation (Critical Step)

The integrity of the

group is the primary concern. Standard "wet" solvents or nucleophilic solvents (MeOH-

, DMSO-

) must be avoided to prevent solvolysis.

- Recommended Solvent: Chloroform-

(

) (99.8% D).

- Why: Chemically inert toward sulfonyl chlorides; provides excellent solubility.
 - Pre-treatment:^[1] Pass through a small plug of activated basic alumina or store over 4Å molecular sieves to remove trace acidity and water.
- Alternative Solvent: Acetonitrile-
- (
-).

- Use case: If the compound is polar and insoluble in chloroform. Ensure it is "Extra Dry" grade.
- Concentration: 10–15 mg in 0.6 mL solvent (for rapid C acquisition).
- Tube: 5mm NMR tube, strictly dried in an oven at 110°C prior to use.

Acquisition Parameters

- Temperature: 298 K (25°C). Avoid heating to prevent thermal decomposition (extrusion).
- Experiments:
 - H (Proton): 16 scans, 30° pulse, = 2.0s.
 - C (Carbon): Proton-decoupled, 512–1024 scans (due to quaternary carbons).
 - COSY: Essential for tracing the pyrrolidine spin system (H2
H3
H4
H5).
 - HSQC: To assign C2/C5 methylene pairs.

Data Analysis & Interpretation

Predicted Chemical Shifts

The chlorosulfonyl group is strongly electron-withdrawing (EWG), significantly deshielding the -protons (H2 and H5) compared to the free amine or N-alkyl derivatives.

Table 1:

H NMR Assignment (400 MHz,

Position	Type	Shift (, ppm)	Multiplicity	(Hz)	Diagnostic Note
Acetate		2.08 – 2.12	Singlet (s)	-	Sharp singlet; integration reference (3H).
H-3		5.25 – 5.35	Multiplet (m)	-	Deshielded by O-Ac ester. Downfield shift confirms acylation.
H-2a/b		3.70 – 3.90	dd/m	~12, 4	to N- . Significantly deshielded vs free amine (~3.0 ppm).
H-5a/b		3.60 – 3.80	m	-	to N- . Often overlaps with H-2.
H-4a/b		2.10 – 2.40	m	-	to N; part of the ring puckering system.

Table 2:

C NMR Assignment (100 MHz,

Position	Shift (, ppm)	Note
C=O (Acetate)	170.5	Characteristic ester carbonyl.
C-3 (Methine)	73.0 – 74.5	Direct attachment to Oxygen.
C-2 ()	53.0 – 55.0	to N. Deshielded by .
C-5 ()	48.0 – 50.0	to N.
C-4 ()	31.0 – 32.5	to N.
Acetate	21.0	Typical methyl ester carbon.

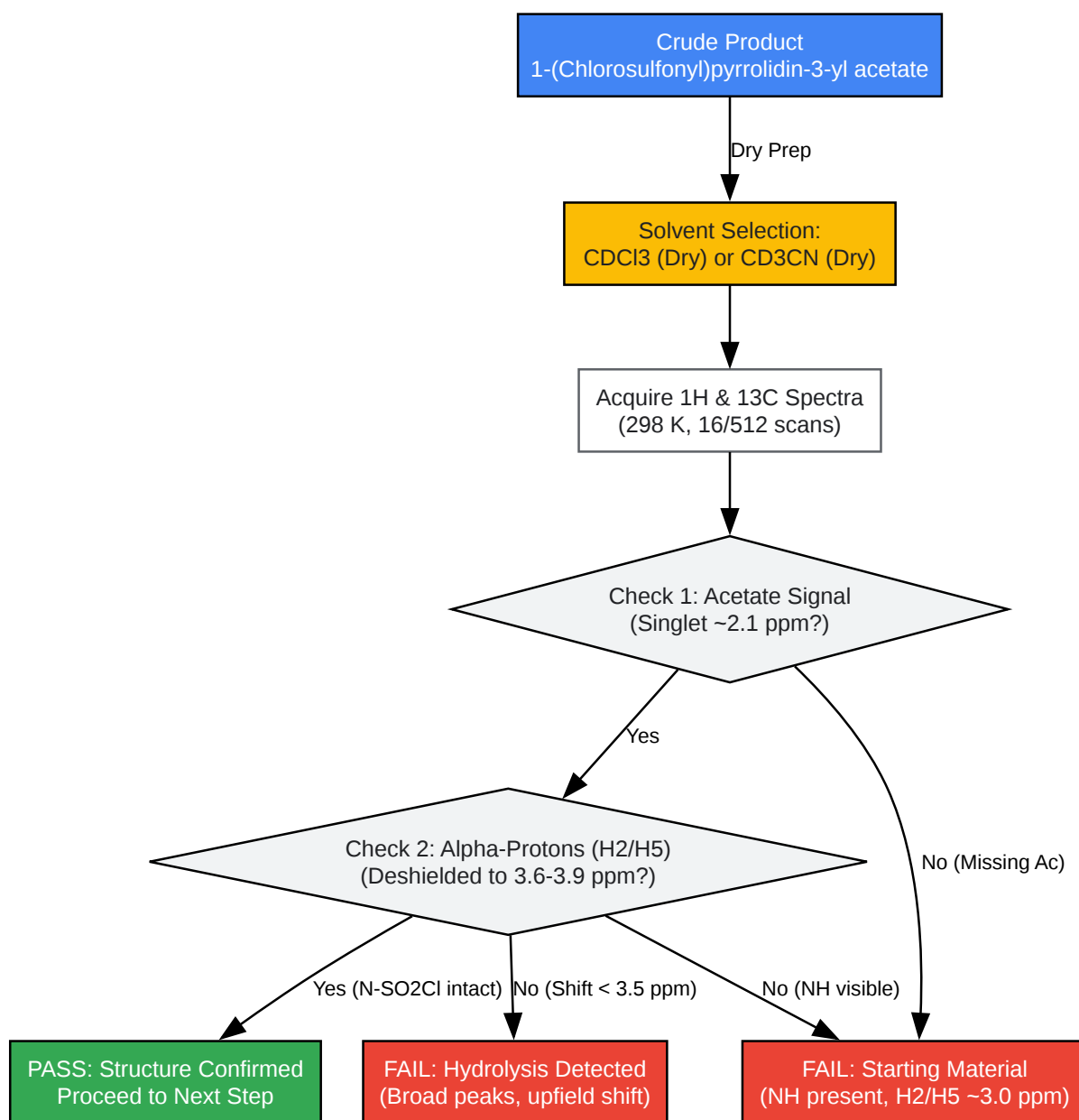
Structural Validation Logic

- Verification of N-Functionalization:
 - Observation: Absence of broad NH signal (typically >2.0 ppm in precursor).
 - Shift: The -protons (H2, H5) shift downfield by ~0.5–0.8 ppm compared to the starting material (pyrrolidin-3-yl acetate) due to the strong EWG nature of .
- Verification of Acetate:

- Observation: Strong singlet at ~2.1 ppm.
- Correlation: HSQC cross-peak to carbon at ~21 ppm.
- Purity Check (Hydrolysis):
 - Impurity: If moisture enters, hydrolysis yields the sulfonic acid or amine salt.
 - Sign: Look for a new set of multiplets slightly upfield (due to loss of Cl EWG effect) and broadening of signals.

Workflow Visualization

The following diagram illustrates the decision matrix for characterizing this sensitive intermediate.



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Figure 1: Decision tree for the NMR validation of chlorosulfonyl pyrrolidine derivatives.

Troubleshooting & Stability Notes

- "Ghost" Peaks: If you observe a triplet at

1.2 and quartet at

3.7 in

, this is residual Ethanol (stabilizer in chloroform). Use Amylene-stabilized

if possible to avoid overlap with pyrrolidine multiplets.

- Broadening: If H2/H5 signals are broad, the sample may be degrading (releasing HCl). Add a scavenger like

(solid, anhydrous) to the tube only if the compound is base-stable (unlikely for sulfamoyl chlorides). Better strategy: Run immediately after dissolution.

- Stereochemistry: If the starting material was enantiopure (e.g., (S)-3-hydroxypyrrolidine), the product will retain configuration. NMR in an achiral solvent (

) cannot determine enantiomeric excess (ee). To determine ee, derivatize with a chiral amine (e.g.,

-methylbenzylamine) to form the diastereomeric sulfonamide, then analyze by NMR or HPLC.

References

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